molecular formula C16H12F7N3O B396098 3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE

3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE

Cat. No.: B396098
M. Wt: 395.27g/mol
InChI Key: VQEOWJKODVYQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzamide groupThe trifluoromethyl group, in particular, is known for its significant electronegativity and ability to influence the chemical properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reaction temperatures is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. The compound may also modulate signaling pathways and influence cellular processes through its interactions with key proteins .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzamide: A simpler analog with similar trifluoromethyl and benzamide groups.

    Fluoropyridine derivatives: Compounds containing fluorine-substituted pyridine rings.

    Trifluoromethylpyridine: A related compound with a trifluoromethyl group attached to a pyridine ring.

Uniqueness

3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is unique due to its combination of multiple trifluoromethyl groups and a benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H12F7N3O

Molecular Weight

395.27g/mol

IUPAC Name

3-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C16H12F7N3O/c1-9-5-6-12(24-8-9)25-14(15(18,19)20,16(21,22)23)26-13(27)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,24,25)(H,26,27)

InChI Key

VQEOWJKODVYQEU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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